

In-Depth Technical Guide: H-D-Chg-OH.HCl (D-Cyclohexylglycine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	H-D-Chg-OH.HCl	
Cat. No.:	B556054	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **H-D-Chg-OH.HCI**, also known as D-Cyclohexylglycine hydrochloride. It includes key chemical and physical properties, detailed experimental protocols for its synthesis and application in research, and an exploration of relevant biological signaling pathways.

Core Compound Information

D-Cyclohexylglycine hydrochloride is a non-proteinogenic amino acid derivative. Its hydrochloride form enhances solubility, making it suitable for various research and pharmaceutical applications.

Chemical and Physical Properties



Property	Value	Reference(s)
CAS Number	61367-40-6	[1]
Molecular Formula	C8H15NO2·HCl	[1]
Molecular Weight	193.70 g/mol	[1]
Alternate Names	H-Cyclohexyl-D-Gly-OH·HCl, D-2-Cyclohexylglycine hydrochloride	[1]
Appearance	White to off-white powder	
Melting Point	>220 °C	_

Applications in Research and Drug Development

D-Cyclohexylglycine serves as a versatile building block in medicinal chemistry and a modulator of key biological targets. Its applications include:

- Pharmaceutical Synthesis: It is a valuable intermediate in the synthesis of novel therapeutic
 agents, including peptide-based drugs and inhibitors of enzymes like dipeptidyl peptidase-IV
 (DP-IV), which is a target in the treatment of type 2 diabetes.
- Neuroscience Research: As a glycine analogue, it is utilized in studies of the central nervous system. It is known to be a glycine receptor modulator, making it a tool for investigating neurological disorders and pain management.
- Anticancer Drug Development: D-Cyclohexylglycine can act as a ligand in the synthesis of metal complexes, such as platinum(II) complexes, which have shown potential as anticancer agents.

Experimental Protocols

This section provides detailed methodologies for the synthesis of D-Cyclohexylglycine and its application in the development of platinum-based anticancer complexes, as well as a protocol for assessing glycine receptor activity.



Synthesis of D-Cyclohexylglycine

This protocol describes a general method for the synthesis of the free amino acid, which can then be converted to the hydrochloride salt.

Materials:

- D-phenylglycine
- · Deionized water
- Isopropanol
- 37% Hydrochloric acid
- Pt/Rh catalyst (e.g., 4% Pt + 1% Rh on activated carbon)
- Hydrogenation autoclave

Procedure:

- Dissolve or suspend 100 g of D-phenylglycine in a mixture of 890 ml of deionized water, 290 ml of isopropanol, and 66.7 ml of 37% hydrochloric acid.
- Add 10 g of the Pt/Rh catalyst to the mixture.
- Transfer the reaction mixture to a 2-liter hydrogenation autoclave.
- Pressurize the autoclave with hydrogen gas according to the manufacturer's instructions for the specific equipment and catalyst.
- Maintain the reaction under appropriate temperature and pressure with stirring until the reaction is complete (monitor by a suitable method like TLC or HPLC).
- After the reaction is complete, carefully depressurize the autoclave and filter the mixture to remove the catalyst.
- Cool the reaction mixture to 0-10 °C in an ice bath to precipitate the product.



- Collect the product by filtration, wash with deionized water, and dry in a vacuum oven at 50-70 °C.
- The resulting D-cyclohexylglycine can be converted to the hydrochloride salt by standard procedures, such as dissolving in an appropriate solvent and treating with HCl gas or a solution of HCl in an organic solvent, followed by precipitation and drying.

Synthesis and Characterization of a Platinum(II) Complex with D-Cyclohexylglycine

This protocol outlines the use of D-Cyclohexylglycine (referred to as HL) as a ligand for the synthesis of a platinum(II) complex.

Materials:

- D-Cyclohexylglycine (HL)
- Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
- Ammonia solution or other co-ligands (e.g., 2,2'-bipyridine)
- Solvents (e.g., water, DMF)
- Nitric acid (for nitrate salt formation, if desired)

Procedure:

- Synthesis of the Platinum Complex: A solution of K₂[PtCl₄] in water is treated with the desired co-ligands (e.g., ammonia) to form an intermediate complex.
- An aqueous solution of D-Cyclohexylglycine is then added to the platinum intermediate solution.
- The reaction mixture is stirred at a controlled temperature for a specified period to allow for the coordination of the D-Cyclohexylglycine ligand to the platinum center.
- The resulting platinum complex may precipitate from the solution or can be isolated by solvent evaporation.



 The crude product is collected by filtration, washed with cold water and ethanol, and then dried.

Characterization:

- FT-IR Spectroscopy: To confirm the coordination of the amino and carboxylate groups to the platinum ion.
- NMR Spectroscopy (¹H, ¹³C, ¹95Pt): To elucidate the structure of the complex in solution.
- Elemental Analysis (CHN): To determine the empirical formula of the synthesized complex.
- LC-MS: To confirm the molecular weight of the complex.

Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the anticancer activity of the synthesized platinum complexes against a cancer cell line (e.g., HCT116 human colon cancer).

Materials:

- HCT116 human colon cancer cell line
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillinstreptomycin
- Synthesized platinum complex and D-Cyclohexylglycine ligand
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- 96-well plates
- Incubator (37 °C, 5% CO₂)
- Microplate reader

Procedure:



- Seed HCT116 cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
- Prepare various concentrations of the platinum complex and the free ligand in the culture medium.
- After 24 hours, replace the medium in the wells with the medium containing the test compounds at different concentrations.
- Incubate the plates for 72 hours.
- After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Measurement of Glycine Receptor Activity using Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure glycine-evoked currents in cells expressing glycine receptors (GlyRs).

Materials:

- Cells expressing GlyRs (e.g., HEK293 cells stably expressing a GlyR subunit)
- Extracellular solution (e.g., 118 mM NaCl, 20 mM tetraethylammonium-Cl, 5.6 mM KCl, 2.6 mM CaCl₂, 1.2 mM MgCl₂, 5 mM HEPES, and 6 mM glucose, pH 7.4)
- Intracellular solution (e.g., 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH
 7.2)



- · Glycine stock solution
- D-Cyclohexylglycine hydrochloride stock solution
- Strychnine (a GlyR inhibitor) stock solution
- Patch-clamp amplifier and data acquisition system
- Perfusion system

Procedure:

- Plate the cells on glass coverslips 24-48 hours before the experiment.
- Place a coverslip in the recording chamber and perfuse with the extracellular solution.
- Pull patch pipettes and fill them with the internal solution.
- Establish a whole-cell recording configuration on a single cell.
- Hold the cell at a holding potential of -70 mV.
- Apply a concentration of glycine that elicits a submaximal current (e.g., EC₂₀) to establish a baseline.
- To determine the effect of D-Cyclohexylglycine, co-apply glycine with varying concentrations of D-Cyclohexylglycine hydrochloride.
- To confirm the action on GlyRs, test the ability of strychnine to block the currents evoked by glycine or D-Cyclohexylglycine.
- Record the currents using the patch-clamp amplifier and analyze the data to determine the effect of D-Cyclohexylglycine on GlyR activity (e.g., potentiation or inhibition).

Signaling Pathways

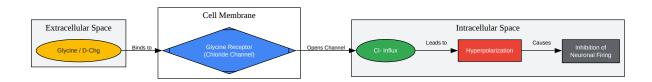
While specific signaling pathways directly activated by D-Cyclohexylglycine are not extensively documented, its action as a glycine analogue and glycine receptor modulator suggests its



involvement in pathways regulated by glycine.

Glycine Receptor Signaling

Glycine receptors are ligand-gated ion channels that, upon binding glycine, open to allow the influx of chloride ions. In mature neurons, this leads to hyperpolarization of the cell membrane and inhibitory neurotransmission. D-Cyclohexylglycine, as a modulator, can either enhance or inhibit this process.



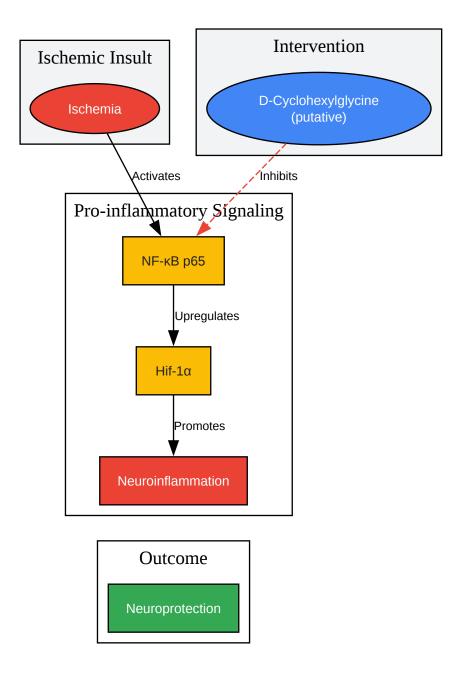
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Caption: Glycine receptor activation leading to neuronal inhibition.

Putative Neuroprotective Signaling Pathway (NF- κ B/Hif- 1α)

Glycine has been shown to exert neuroprotective effects by inhibiting inflammation. One proposed mechanism involves the suppression of the NF-κB and Hif-1α signaling pathways. As a glycine analogue, D-Cyclohexylglycine may share similar neuroprotective properties through this pathway.





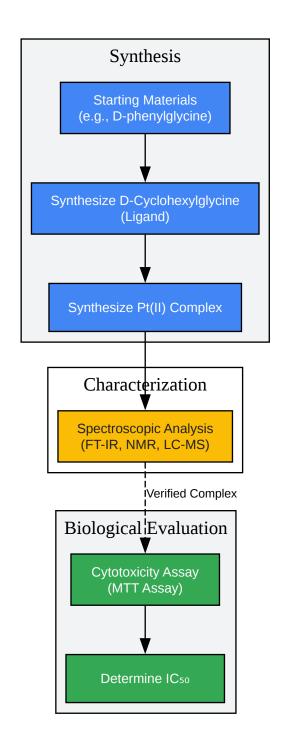
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Caption: Putative anti-inflammatory and neuroprotective mechanism.

Experimental Workflow for Synthesis and Evaluation of a D-Cyclohexylglycine Platinum Complex

The following diagram illustrates the logical flow from the synthesis of the D-Cyclohexylglycine ligand to the biological evaluation of its platinum complex.





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Caption: Workflow for synthesis and testing of a platinum complex.



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References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: H-D-Chg-OH.HCl (D-Cyclohexylglycine Hydrochloride)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556054#h-d-chg-oh-hcl-cas-number-and-molecular-weight]

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